4-アミノ-3,5-ジニトロ安息香酸

概要

説明

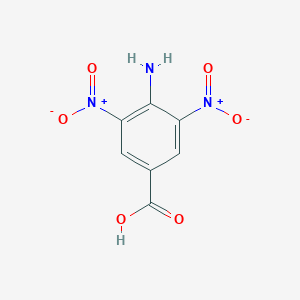

4-Amino-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7H5N3O6. It is characterized by the presence of an amino group (-NH2) and two nitro groups (-NO2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

4-Amino-3,5-dinitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of azo dyes and other organic compounds.

Medicine: The compound is utilized in the development of pharmaceuticals and diagnostic tools.

Industry: It is employed in the production of corrosion inhibitors and other industrial chemicals.

作用機序

Target of Action

The primary targets of 4-Amino-3,5-dinitrobenzoic acid (4ADBA) are various organic substances, especially alcohols . It is also known to target certain species of fungi, such as Candida spp .

Mode of Action

4ADBA is a reactive chemical compound with acidic properties . It interacts with its targets by reacting with nucleophiles to form diazo compounds . These diazo compounds are used in analytical methods for the detection of amines and phenols . In the case of fungi, 4ADBA and its derivatives exhibit inhibitory activity, which is determined using microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) .

Biochemical Pathways

It is known that the compound interferes with the synthesis of ergosterol in candida spp . Ergosterol is a crucial component of fungal cell membranes, and disruption of its synthesis can lead to cell death.

Pharmacokinetics

It is known that the compound is reactive and can form diazo compounds with nucleophiles This suggests that it may be metabolized in the body through reactions with various biological molecules

Result of Action

The action of 4ADBA results in the formation of diazo compounds when it reacts with nucleophiles . These compounds are used in analytical methods for the detection of amines and phenols . When acting against fungi, 4ADBA exhibits inhibitory activity, leading to the death of the fungal cells .

Action Environment

The action of 4ADBA can be influenced by environmental factors. For instance, the compound’s reactivity suggests that it may be sensitive to pH and the presence of other reactive substances. Additionally, the compound’s antifungal activity may be influenced by the specific conditions of the fungal environment

生化学分析

Biochemical Properties

It is known that the compound can participate in diazo coupling reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in these types of reactions

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3,5-dinitrobenzoic acid is not well-defined. It is known that the compound can participate in diazo coupling reactions , suggesting that it may exert its effects at the molecular level through these reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dinitrobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . Another method involves the nitration of 3-nitrobenzoic acid, which yields approximately 98% . Additionally, it can be prepared by dissolving a precursor compound in methanol and gradually adding aqueous ammonia, followed by refluxing and filtration .

Industrial Production Methods: Industrial production of 4-amino-3,5-dinitrobenzoic acid typically involves large-scale nitration processes, where benzoic acid or its derivatives are treated with nitrating agents under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 4-Amino-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used to introduce new functional groups.

Major Products Formed:

Reduction: The reduction of nitro groups results in the formation of 4,3,5-triaminobenzoic acid.

Substitution: Substitution reactions can yield various derivatives, depending on the reagents used.

類似化合物との比較

3,5-Dinitrobenzoic Acid: Similar in structure but lacks the amino group, making it less reactive in certain substitution reactions.

4-Chloro-3,5-dinitrobenzoic Acid: Contains a chloro group instead of an amino group, leading to different reactivity and applications.

Uniqueness: 4-Amino-3,5-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.

生物活性

4-Amino-3,5-dinitrobenzoic acid (ADBA) is an organic compound with the molecular formula CHNO. It features an amino group and two nitro groups on a benzene ring, which contribute to its unique chemical reactivity and biological activity. This compound is primarily utilized in organic synthesis, particularly in the development of dyes and as a derivatizing agent in analytical chemistry. Recent studies have also highlighted its potential biological applications, including antifungal properties.

- Molecular Formula : CHNO

- Molecular Weight : 215.13 g/mol

- Physical State : Yellowish solid

- pKa : 2.82 (more acidic than benzoic acid due to the electron-withdrawing nitro groups)

ADBA exhibits various biological activities primarily due to its ability to form diazo compounds with nucleophiles. The following mechanisms have been identified:

- Antifungal Activity : ADBA has been shown to interfere with the synthesis of ergosterol in fungal species such as Candida spp., which is crucial for maintaining cell membrane integrity. This action leads to increased membrane permeability and ultimately cell death .

- Chromogenic Derivatization : In analytical chemistry, ADBA serves as a chromogenic agent, allowing for the detection of various substances through colorimetric assays. It reacts with alcohols and amines to form colored azo compounds that can be quantified spectrophotometrically .

Biological Activity Data

Case Studies

- Antifungal Efficacy : In a study evaluating various derivatives of ADBA, ethyl 3,5-dinitrobenzoate exhibited significant antifungal activity against multiple strains of Candida, demonstrating that modifications to the ADBA structure can enhance its bioactivity .

- Analytical Applications : ADBA has been successfully employed in the development of colorimetric assays for pharmaceuticals like mefenamic acid and propranolol, showcasing its versatility as a derivatizing agent in analytical chemistry .

Pharmacokinetics

ADBA's pharmacokinetic profile indicates that it is reactive and can form stable diazo compounds under physiological conditions. Its solubility and reactivity can be influenced by environmental factors such as pH and the presence of other reactive substances.

特性

IUPAC Name |

4-amino-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVUGEPUWQMQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992944 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-27-4 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7221-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWN8R94IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-Amino-3,5-dinitrobenzoic acid in research?

A1: 4-Amino-3,5-dinitrobenzoic acid (ADBA) is primarily utilized as a derivatizing agent in analytical chemistry, particularly in spectrophotometric and chromatographic techniques. [, ] This is due to its ability to react with specific functional groups in target molecules, forming colored azo dyes that can be easily detected and quantified. [, ] For instance, ADBA has been successfully employed in the development of colorimetric assays for pharmaceuticals like mefenamic acid and propranolol. [, ]

Q2: How does the structure of ADBA contribute to its reactivity as a derivatizing agent?

A2: ADBA possesses a diazotizable amino group and two electron-withdrawing nitro groups on its aromatic ring. [, ] These nitro groups enhance the electrophilicity of the diazonium ion formed from ADBA, making it highly reactive towards electron-rich aromatic rings in target molecules. This reaction leads to the formation of azo dyes, which are often intensely colored and amenable to detection. [, ]

Q3: What are the physicochemical properties of ADBA?

A3: 4-Amino-3,5-dinitrobenzoic acid is characterized by a molecular formula of C7H5N3O6 and a molecular weight of 227.13 g/mol. [] It has a pKa of 4.00, indicating it is a relatively strong acid. [] ADBA exhibits specific absorbance values (A(1%, 1 cm)) of 389.42 in water at 435 nm and 381.67 in octanol at 415 nm. [] Its lipophilicity, as indicated by its octanol/water partition coefficient (Log P), is -1.50, suggesting higher solubility in water compared to octanol. []

Q4: What are the advantages of using ADBA as a derivatizing agent in pharmaceutical analysis?

A4: ADBA offers several advantages as a derivatizing agent: * Rapid reaction: The diazo coupling reaction with ADBA is typically very fast, often completing within minutes. []* Sensitivity: The resulting azo dyes exhibit high molar absorptivity, enabling detection at low concentrations of the target analyte. [, ]* Simplicity: The derivatization procedure is usually straightforward, requiring minimal steps and readily available reagents. [, ]* Cost-effectiveness: ADBA is generally less expensive compared to other derivatizing agents, making it an attractive option for routine analysis. []

Q5: Are there any potential limitations of using ADBA as a derivatizing agent?

A5: While ADBA offers several advantages, some potential limitations should be considered:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。